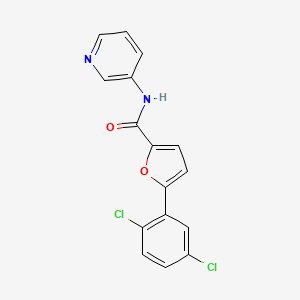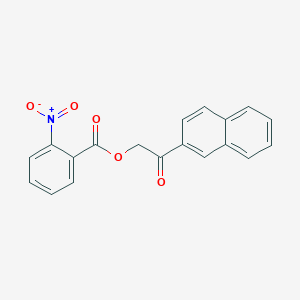
2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate, also known as NAE-8, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the natural compound, oleocanthal, which is found in extra-virgin olive oil. NAE-8 has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate is not fully understood. However, it is believed to exert its anti-inflammatory and neuroprotective effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of antioxidant and anti-inflammatory responses in the body.
Biochemical and Physiological Effects
2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate in lab experiments is its relatively low toxicity. Studies have shown that 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate is well-tolerated in animal models and does not produce significant adverse effects. However, one limitation of using 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the effectiveness of 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate in these conditions and to elucidate its mechanism of action.
Another area of interest is its potential applications in the treatment of inflammatory bowel disease (IBD). Studies have shown that 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate can reduce inflammation in animal models of colitis, suggesting that it may have therapeutic potential in IBD.
Overall, 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate is a promising compound that has shown potential in a variety of scientific research applications. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in various disease states.
Synthesemethoden
The synthesis of 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate involves the reaction between 2-nitrobenzoic acid and 2-(2-naphthyl)acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate has been studied extensively for its potential applications in scientific research. One area of interest is its anti-inflammatory properties. Studies have shown that 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
Another area of interest is its neuroprotective properties. 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate has been shown to protect against oxidative stress and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c21-18(15-10-9-13-5-1-2-6-14(13)11-15)12-25-19(22)16-7-3-4-8-17(16)20(23)24/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVBHJCOFOFREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Naphthalen-2-yl-2-oxoethyl) 2-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
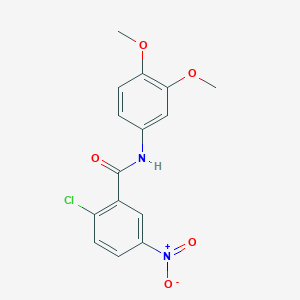

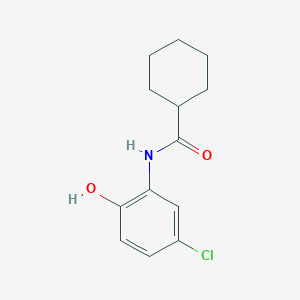
![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)

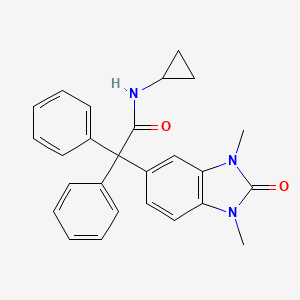
![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)


![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)
